BENGHE Foundational & Exploratory

Check Availability & Pricing

Unraveling the Identity of FL104: An Inquiry into
a Putative Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FL104

Cat. No.: B1672751

Despite a comprehensive search of publicly available scientific literature and clinical trial
databases, the specific biological target of a compound designated as "FL104" remains
unidentified. This designation does not correspond to any known therapeutic agent in
development or on the market. It is plausible that "FL104" represents an internal, preclinical
code name not yet disclosed in public forums, a typographical error, or a misinterpretation of
another compound's nhomenclature.

While direct information on "FL104" is absent, our investigation revealed several other drug
candidates with a "104" suffix, each with a distinct and well-characterized biological target and
mechanism of action. This report summarizes the available data on these compounds, which
may be of interest to researchers in the field of drug development.

Analysis of Compounds with Similar Nomenclature

Our search for "FL104" consistently retrieved information for a number of other investigational
drugs. The most prominent of these are DRP-104 and PR-104, both of which are oncology
drug candidates with distinct mechanisms.

DRP-104: A Glutamine Antagonist Targeting Cancer
Metabolism

DRP-104 is an investigational glutamine antagonist currently in clinical development.[1][2][3][4]
Glutamine is an essential amino acid for the proliferation of many cancer cells, which exhibit a
high degree of glutamine dependence.
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Biological Target: DRP-104 targets the metabolic pathway of glutamine. By inhibiting glutamine
metabolism, DRP-104 aims to induce metabolic stress and inhibit the growth of cancer cells.[1]

[4]

Therapeutic Hypothesis: The primary hypothesis is that by creating a nutrient-depleted tumor
microenvironment through glutamine antagonism, DRP-104 can reverse resistance to immune
checkpoint inhibitors.[2] This approach seeks to enhance the efficacy of immunotherapy in
treating solid tumors.

A Phase 1/2 clinical trial is currently evaluating DRP-104 in combination with the immune
checkpoint inhibitor durvalumab for the treatment of advanced-stage fibrolamellar carcinoma.

[1](21(3]

PR-104: A Hypoxia-Activated DNA Cross-Linking Agent

PR-104 is a hypoxia-activated prodrug designed to target the low-oxygen (hypoxic) regions of
solid tumors.[5][6] These regions are often resistant to conventional chemotherapy and
radiotherapy.

Biological Target: The ultimate biological target of PR-104 is DNA. The prodrug is selectively
activated under hypoxic conditions to its active metabolites, which then function as potent DNA
cross-linking agents.[5][6] This cross-linking leads to DNA damage and subsequent cancer cell
death.

Mechanism of Action:
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Reduction
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>
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Mechanism of Action of PR-104.
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Preclinical studies have demonstrated the potent and selective cytotoxicity of PR-104 against
human tumor cell lines under hypoxic conditions.[5][6]

Other "104" Compounds in Development

Our investigation also identified other therapeutic agents with the "104" designation, though
with less overlap in the initial search results for "FL104". These include:

FFP104: A CD40-antagonist monoclonal antibody.

IMM-1-104: An inhibitor of MEK (MAPK/ERK kinase) that targets the MAPK signaling
pathway.

PM181104: A thiazolyl cyclic-peptide antibiotic.

CNP-104: An investigational agent for primary biliary cholangitis.

RPH-104: An investigational drug for Familial Mediterranean Fever.

Each of these compounds has a distinct biological target and mechanism of action unrelated to
those of DRP-104 and PR-104.

Conclusion

In conclusion, there is no publicly available information to identify the biological target of a
compound specifically named "FL104". Researchers and professionals in drug development
seeking information on this molecule should verify the nomenclature. It is possible that the
intended compound of interest is one of the several other "104"-designated drugs currently in
development, such as the glutamine antagonist DRP-104 or the hypoxia-activated DNA cross-
linking agent PR-104. Further clarification of the compound's hame is necessary to provide a
definitive and detailed technical overview of its biological target and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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